Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid
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Overview
Description
Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid is a complex organic compound that features a quinoxaline ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxaline-2(1H)-one . The chemical structures of the newly synthesized compounds are confirmed by elemental analyses, 1H and 13C NMR .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the compound.
Reduction: This reaction can affect the quinoxaline ring system.
Substitution: This reaction can occur at the phenyl or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoxaline or phenyl rings .
Scientific Research Applications
Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets such as human thymidylate synthase . The compound binds to the allosteric site of the enzyme, inhibiting its activity and thereby affecting DNA synthesis in cancer cells . This inhibition leads to the induction of apoptosis and tumor hypoxia .
Comparison with Similar Compounds
Similar Compounds
- N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides
- Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates
- Dipeptides derived from 3-phenylquinoxaline-2(1H)-thione
Uniqueness
Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid is unique due to its specific quinoxaline ring system and the presence of both phenyl and sulfanyl groups. These structural features contribute to its distinct biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C22H16N2O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-phenyl-2-(3-phenylquinoxalin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C22H16N2O2S/c25-22(26)20(16-11-5-2-6-12-16)27-21-19(15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-21/h1-14,20H,(H,25,26) |
InChI Key |
JVNHEGSKJXOCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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